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Compound of Interest

Compound Name: CHMFL-ABL-053

Cat. No.: B15612950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target kinase profile and
selectivity of CHMFL-ABL-053, a potent and orally available inhibitor of the BCR-ABL fusion
protein. The information presented herein is compiled from primary research publications and
technical documentation to support ongoing research and drug development efforts in the field
of oncology, particularly for Chronic Myeloid Leukemia (CML).

Introduction

CHMFL-ABL-053 is a small molecule inhibitor designed to target the constitutively active BCR-
ABL tyrosine kinase, the primary driver of CML. It was developed as a highly potent and
selective agent with a distinct profile compared to some clinically used BCR-ABL inhibitors.
This guide details its inhibitory activity against its primary targets and its broader kinome
selectivity, providing crucial data for its preclinical and potential clinical evaluation.

Target Kinase Profile

CHMFL-ABL-053 has been characterized as a multi-kinase inhibitor, with potent activity
against ABL1, SRC family kinases, and p38 MAP kinase. The inhibitory activities are
summarized in the table below.
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Table 1: Biochemical Potency of CHMFL-ABL-053
inst T Ki

Kinase Target IC50 (nM)
ABL1 70

SRC 90

p38a 62

c-KIT >10,000
DDR1 292

DDR2 457

Data sourced from primary literature[1][2][3].

Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. CHMFL-
ABL-053 has demonstrated a high degree of selectivity for its target kinases. A kinome-wide
scan revealed a selectivity score (S score) of 0.02 at a concentration of 1 pM, indicating a very
selective binding profile[1][4]. Notably, CHMFL-ABL-053 shows no significant inhibitory activity
against c-KIT, a common off-target of many BCR-ABL inhibitors, which may translate to a more
favorable side-effect profile[1][5].

In isogenic BaF3 cells, CHMFL-ABL-053 exhibited strong binding affinity for BLK, DDR1,
DDR2, EPHAS, EphB6, HCK, and LCK kinases, in addition to its primary targets[3].

Cellular Activity

CHMFL-ABL-053 effectively inhibits the proliferation of CML cell lines that are dependent on
BCR-ABL signaling. The 50% growth inhibition (G150) values for several CML cell lines are
presented below.

Table 2: Anti-proliferative Activity of CHMFL-ABL-053 in
CML Cell Lines
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Cell Line GI50 (nM)
K562 14
KU812 25
MEG-01 16

Data sourced from primary literature[1][2][3].

The anti-proliferative effects of CHMFL-ABL-053 are mediated through the significant
suppression of BCR-ABL autophosphorylation (EC50 of approximately 100 nM) and the
phosphorylation of its downstream signaling mediators, including STAT5, Crkl, and ERK[1][4]

[6].
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CHMFL-ABL-053 Mechanism of Action in CML Cells
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Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of CHMFL-ABL-
053.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.
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Biochemical Kinase Inhibition Assay (Invitrogen

SelectScreen™)

Objective: To determine the in vitro inhibitory activity of CHMFL-ABL-053 against a panel of
purified kinases.

Methodology:

o Reagents and Materials: Purified recombinant kinases, appropriate peptide substrates, ATP,
and the test compound (CHMFL-ABL-053). The Z'-LYTE™ assay format is often employed.

e Assay Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that
measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to
proteolytic cleavage.

e Procedure: a. Kinase reactions are set up in a multi-well plate format. Each well contains the
specific kinase, its corresponding peptide substrate, and ATP. b. CHMFL-ABL-053 is added
in a range of concentrations to determine the IC50 value. c. The reaction is initiated by the
addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes). d.
A development reagent containing a site-specific protease is added. The protease only
cleaves the non-phosphorylated substrate. e. Cleavage of the substrate disrupts a FRET
pair, leading to a change in the fluorescence emission ratio. f. The fluorescence is read on a
plate reader, and the extent of kinase inhibition is calculated based on the signal relative to

controls.

o Data Analysis: The IC50 values are calculated by fitting the dose-response data to a

sigmoidal curve using appropriate software.
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Biochemical Kinase Inhibition Assay Workflow
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Figure 2: Workflow for the biochemical kinase inhibition assay.
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Kinome-wide Selectivity Profiling (DiscoveRx
KINOMEscan™)

Objective: To assess the selectivity of CHMFL-ABL-053 against a large panel of human
kinases.

Methodology:

Reagents and Materials: A panel of human kinases expressed as fusions to a DNA tag, an
immobilized active-site directed ligand, and the test compound.

e Assay Principle: This is a competition binding assay. The amount of kinase captured on the
solid support is measured. If the test compound binds to the kinase, it will prevent the kinase
from binding to the immobilized ligand, resulting in a lower amount of captured kinase.

e Procedure: a. Kinases are incubated with the immobilized ligand and the test compound
(CHMFL-ABL-053) at a fixed concentration (e.g., 1 uM). b. After reaching equilibrium, the
unbound kinase is washed away. c. The amount of kinase bound to the solid support is
quantified using quantitative PCR (QPCR) of the DNA tag.

o Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
lower percentage indicates stronger binding of the compound to the kinase. The selectivity
score (S score) is calculated based on the number of kinases inhibited beyond a certain
threshold divided by the total number of kinases tested.

Cell Proliferation Assay (CellTiter-Glo® Luminescent
Cell Viability Assay)

Objective: To determine the effect of CHMFL-ABL-053 on the proliferation of CML cell lines.
Methodology:

» Reagents and Materials: CML cell lines (K562, KU812, MEG-01), appropriate cell culture
medium, multi-well plates, and the CellTiter-Glo® reagent.

» Assay Principle: This assay quantifies the amount of ATP present, which is an indicator of
metabolically active, viable cells. The mono-oxygenase luciferase catalyzes the oxidation of
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luciferin in the presence of ATP, generating a luminescent signal that is proportional to the
number of viable cells.

Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere or stabilize overnight. b. The cells are then treated with a serial dilution of CHMFL-
ABL-053 for a specified period (e.g., 72 hours). c. An equal volume of CellTiter-Glo® reagent
is added to each well. d. The plate is mixed on an orbital shaker for 2 minutes to induce cell
lysis. e. The plate is incubated at room temperature for 10 minutes to stabilize the
luminescent signal. f. Luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is normalized to the vehicle-treated control wells. The
GI50 values are determined by plotting the percentage of growth inhibition against the log
concentration of the compound and fitting the data to a dose-response curve.
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Cell Proliferation Assay Workflow

Seed CML Cells
in 96-well Plates

Y

Treat Cells with
Serial Dilutions of
CHMFL-ABL-053

!

Incubate for 72 hours

Y

Add CellTiter-Glo®
Reagent

!

Mix to Lyse Cells and
Incubate to Stabilize Signal

!

Measure Luminescence

!

Calculate % Growth Inhibition
and Determine GI50

Click to download full resolution via product page

Figure 3: Workflow for the CellTiter-Glo® cell proliferation assay.
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Conclusion

CHMFL-ABL-053 is a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases. Its
high selectivity, particularly its lack of c-KIT inhibition, distinguishes it from other BCR-ABL
inhibitors. The potent anti-proliferative activity in CML cell lines, mediated by the inhibition of
the BCR-ABL signaling pathway, underscores its potential as a therapeutic candidate for CML.
The detailed experimental protocols provided in this guide offer a framework for researchers to
further investigate the properties of CHMFL-ABL-053 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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